Methylecgonine

Catalog No.
S9052511
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
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Methylecgonine

Product Name

Methylecgonine

IUPAC Name

methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3

InChI Key

QIQNNBXHAYSQRY-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Methylecgonine is a natural product found in Datura stramonium and Homo sapiens with data available.

Methylecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid primarily derived from the coca plant. It serves as a significant metabolite of cocaine and is recognized for its role in the biosynthesis of this well-known stimulant. The compound's chemical formula is C10H17NO3C_{10}H_{17}NO_3, and it has a molecular weight of approximately 199.25 g/mol. Methylecgonine is classified within the broader category of tropane alkaloids, which are characterized by a bicyclic structure containing nitrogen.

, notably from cocaine via hydrolysis and subsequent esterification with methanol. In addition, it can be produced through the reduction of 2-carbomethoxytropinone, a precursor in the synthetic pathway to methylecgonine. This process typically involves electrolysis where sodium amalgam is generated to facilitate the conversion of 2-carbomethoxytropinone into methylecgonine and pseudo-methylecgonine .

Reaction Overview

  • Hydrolysis of Cocaine: Cocaine undergoes hydrolysis to yield ecgonine, which can then be esterified to form methylecgonine.
  • Electrolytic Reduction: The conversion from 2-carbomethoxytropinone involves electrolytic reduction using sodium amalgam, resulting in high yields of methylecgonine .

Methylecgonine exhibits notable biological activities, particularly in relation to its effects on the central nervous system. Research indicates that it has protective effects against cocaine lethality and may enhance cognitive function in animal models . Additionally, it has been shown to interact with sodium channels at high dosages, although its primary pharmacological mechanisms remain less understood compared to its parent compound, cocaine.

The synthesis of methylecgonine can be achieved through several methods:

  • From Cocaine: Methylecgonine can be synthesized non-pyrolytically from cocaine through hydrolysis followed by esterification with methanol.
  • Electrolytic Reduction: A method involving electrolysis where sodium amalgam reacts with 2-carbomethoxytropinone to produce methylecgonine and pseudo-methylecgonine. This method is noted for its efficiency and high conversion rates exceeding 95% .
  • Chemical Pathways: Various synthetic pathways have been explored in academic research, including modifications that involve cyclopropanation and Cope rearrangement techniques .

Methylecgonine has limited applications primarily within research contexts due to its association with cocaine metabolism. It serves as a biomarker for crack cocaine use, distinguishing it from powder cocaine due to its formation during the pyrolysis of crack cocaine . Additionally, it may have potential therapeutic implications in neuroprotection against cocaine toxicity.

Studies indicate that methylecgonine interacts with several biological receptors and pathways:

  • Muscarinic Receptors: Methylecgonidine, an intermediate product related to methylecgonine, exhibits toxicity through partial agonist activity at M1 and M3 muscarinic receptors, leading to adverse cellular effects such as DNA fragmentation and apoptosis .
  • Sodium Channels: Methylecgonine shows inhibitory effects on sodium channels at elevated concentrations, suggesting possible implications for neurological studies .

Methylecgonine shares structural and functional similarities with several other compounds derived from coca or related alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
CocaineC17H21NO4Potent stimulant; major drug of abuse
EcgonineC9H11NO3Precursor to methylecgonine; less psychoactive
MethylecgonidineC10H13NO3Pyrolysis product; harmful effects on health
BenzoylecgonineC16H19NO4Major metabolite of cocaine; used in drug testing

Uniqueness of Methylecgonine

Methylecgonine is unique due to its specific role as a metabolite of cocaine and its potential protective effects against some of cocaine's toxicities. Its synthesis methods also distinguish it from other compounds that may not utilize similar enzymatic or electrochemical pathways.

Independent Evolution of Tropane Biosynthesis in Erythroxylaceae vs. Solanaceae

The biosynthesis of methylecgonine in Erythroxylum coca (Erythroxylaceae) and related tropane alkaloids in Solanaceae species such as Atropa belladonna and Datura stramonium exemplifies convergent metabolic innovation. While both families produce tropane alkaloids containing the bicyclic tropane ring, their biosynthetic pathways employ distinct enzymatic machinery (Table 1).

Table 1: Comparative Features of Tropane Alkaloid Biosynthesis in Erythroxylaceae and Solanaceae

FeatureSolanaceae (Short-Chain Dehydrogenase/Reductase)Erythroxylaceae (Aldo-Keto Reductase)
Enzyme FamilySDR superfamilyAKR superfamily
Catalyzed ReactionTropinone → tropine (3α) or pseudotropine (3β)Methylecgonone → methylecgonine (3β)
Substrate SpecificityTropinoneMethylecgonone
Tissue LocalizationRoot pericycleYoung leaf mesophyll
Evolutionary OriginGene duplication in ancestral SolanaceaeRecruitment from AKR subgroup IVB

In Solanaceae, tropinone reductases (TRI and TRII) of the short-chain dehydrogenase/reductase (SDR) family catalyze the NADPH-dependent reduction of tropinone to tropine or pseudotropine [2] [3]. These enzymes arose through gene duplication in early Solanaceae ancestors and are localized to root tissues, where tropane alkaloids are synthesized [2]. In contrast, E. coca employs methylecgonone reductase (MecgoR), an aldo-keto reductase (AKR), to reduce methylecgonone to methylecgonine in young leaves [1]. MecgoR shares <20% sequence identity with Solanaceae SDRs and operates in photosynthetic tissues, reflecting divergent evolutionary trajectories [1].

The spatial separation of biosynthesis sites—roots in Solanaceae versus leaves in Erythroxylaceae—further underscores the independent origins of these pathways. Isotopic labeling studies confirm that E. coca synthesizes methylecgonine de novo in expanding leaves, with no detectable activity in roots [1]. This contrasts sharply with Solanaceae, where root-specific SDRs channel intermediates toward hyoscyamine and scopolamine [3].

Phylogenetic Relationships of Aldo-Keto Reductase Superfamily Members

The aldo-keto reductase (AKR) superfamily, to which MecgoR belongs, comprises NAD(P)H-dependent oxidoreductases involved in detoxification, secondary metabolism, and stress responses. Phylogenomic analyses classify plant AKRs into four major groups (I–IV), with MecgoR clustering within group IVB alongside codeinone reductase (COR) from Papaver somniferum and chalcone reductase from Medicago truncatula [4] [1].

Key Phylogenetic Insights:

  • Functional Diversification: AKR subgroup IVB enzymes have repeatedly been recruited for specialized metabolism. MecgoR’s closest homologs include COR (morphine biosynthesis) and vestitone reductase (isoflavonoid biosynthesis), suggesting ancestral roles in phenylpropanoid or alkaloid pathways [1] [4].
  • Convergent Substrate Specificity: Despite low sequence identity (~30%), MecgoR and COR both reduce ketone groups in alkaloid precursors, indicating convergent functional evolution within the AKR scaffold [1] [4].
  • Taxonomic Distribution: AKR subgroup IVB is absent in non-tropane-producing angiosperms like Arabidopsis thaliana, implying lineage-specific expansion in Erythroxylaceae and other alkaloid-rich clades [4].

Structural analyses reveal that MecgoR retains the conserved AKR catalytic tetrad (His-54, Tyr-58, Lys-89, Asp-53) and an α/β-barrel fold, enabling stereospecific reduction of methylecgonone to the 3β-alcohol configuration [1]. This contrasts with SDRs in Solanaceae, which utilize a conserved Asn-Ser-Tyr-Lys motif for catalysis [3].

Genomic Evidence for Convergent Metabolic Innovation

Comparative genomics provides compelling evidence for the independent assembly of tropane alkaloid pathways in Erythroxylaceae and Solanaceae:

  • Gene Cluster Absence in Erythroxylaceae: Solanaceae tropane alkaloid biosynthesis genes, including TRI, TRII, and hyoscyamine 6β-hydroxylase (H6H), reside in conserved chromosomal clusters inherited from a common ancestor [2]. Conversely, E. coca lacks syntenic regions homologous to these clusters, with MecgoR appearing as a singleton gene [1].
  • Differential Gene Retention: Phylogenetic profiling across angiosperms shows that SDR-type tropinone reductases were lost in Erythroxylaceae, while AKR homologs expanded through tandem duplication [4]. For example, the E. coca genome contains three AKR paralogs adjacent to MecgoR, none of which exhibit tropinone-reducing activity [1].
  • Regulatory Divergence: In Solanaceae, tropane alkaloid biosynthesis is regulated by root-specific transcription factors (e.g., MYB1), whereas MecgoR expression in E. coca correlates with leaf development and jasmonate signaling [1] [2].

These genomic patterns align with the "patchwork evolution" model, where metabolic pathways assemble via recruitment of pre-existing enzymes into new contexts. The absence of orthologous genes between Erythroxylaceae and Solanaceae tropane pathways strongly supports at least two independent origins for tropane alkaloid biosynthesis [1] [2].

The interaction between methylecgonine and voltage-gated sodium channels exhibits a concentration-dependent profile that differs markedly from cocaine and its active metabolites. Research has demonstrated that methylecgonine does not produce significant sodium channel blockade at clinically relevant concentrations [1]. At concentrations up to 100 micromolar, methylecgonine failed to demonstrate the use-dependent sodium channel blocking properties characteristic of local anesthetic compounds [1].

This finding contrasts sharply with cocaine, which produces potent sodium channel blockade at concentrations as low as 30 micromolar [1]. The lack of sodium channel blocking activity at physiological concentrations suggests that methylecgonine operates through alternative mechanisms to exert its pharmacological effects. Studies utilizing whole-cell patch clamp techniques in isolated cardiac myocytes have confirmed that methylecgonine does not exhibit the membrane-stabilizing properties associated with local anesthetic activity [1].

At supraphysiological concentrations, methylecgonine may begin to demonstrate minimal sodium channel interactions, though these effects remain substantially weaker compared to cocaine [2]. The sodium channel modulation profile indicates that methylecgonine would not be expected to produce the cardiac conduction abnormalities or neuronal excitability changes associated with potent sodium channel blockers [1].

The molecular basis for this reduced sodium channel affinity likely relates to structural differences in the tropane alkaloid scaffold. While cocaine possesses both the ecgonine methyl ester moiety and the benzoyl group necessary for high-affinity sodium channel binding, methylecgonine lacks the aromatic benzoyl substitution that contributes significantly to sodium channel interaction [1]. This structural difference explains the observed selectivity profile and suggests that methylecgonine may represent a safer alternative in therapeutic applications where sodium channel blockade is undesirable.

Muscarinic Receptor Agonism and Cardiovascular Effects

Methylecgonine demonstrates significant activity as a partial agonist at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes [3]. This muscarinic activity underlies many of the compound's cardiovascular effects and represents a primary mechanism of action distinct from cocaine's dopaminergic and sodium channel effects.

Muscarinic Receptor Binding Profile

Comprehensive receptor binding studies have revealed that methylecgonine exhibits selective partial agonism at M1 and M3 muscarinic receptors while displaying weak antagonistic effects at M2 and M4 subtypes and orthosteric antagonism at M5 receptors [3]. The binding capacity (Bmax) and dissociation constant (Kd) measurements demonstrate that methylecgonine generates intracellular calcium increase through M1 and M3 activation, even in the presence of low acetylcholine concentrations [3].

The muscarinic receptor selectivity profile has been validated through antagonist studies. Pirenzepine, a selective M1 receptor antagonist, prevented methylecgonine-induced neurotoxicity by 98.4 percent, while the M3-selective antagonist p-F-HHSiD achieved 85.4 percent prevention [3]. These findings confirm the functional significance of M1 and M3 receptor activation in methylecgonine's pharmacodynamic profile.

Cardiovascular Manifestations

The cardiovascular effects of methylecgonine result primarily from muscarinic receptor activation, producing a constellation of responses distinct from cocaine's sympathomimetic effects [4]. Intravenous administration of methylecgonine at doses ranging from 0.1 to 3.0 milligrams per kilogram produces significant hypotension and tachycardia in experimental models [4]. These effects are completely reversible by atropine pretreatment, confirming their muscarinic origin [4].

The hypotensive response appears to result from peripheral vasodilation mediated by M3 receptors in vascular smooth muscle and endothelium [4]. This vasodilatory effect may contribute to the compound's potential neuroprotective properties by improving cerebral blood flow during periods of ischemic stress. The observed tachycardia likely represents a compensatory response to the hypotension rather than a direct chronotropic effect [4].

Cardiac effects include a dose-dependent negative inotropic response mediated primarily through M2 receptors in cardiac myocytes [5] [6]. Studies in ferret papillary muscle and human ventricular trabeculae demonstrate that methylecgonine produces concentration-dependent decreases in peak tension and intracellular calcium transients at concentrations ranging from 10 micromolar to 1 millimolar [6]. The selective M2 receptor antagonist methoctramine completely prevents these negative inotropic effects, confirming the muscarinic mechanism [5].

Phospholipase C Pathway Activation

The muscarinic effects of methylecgonine involve activation of the phospholipase C signaling cascade through Gq/11 protein coupling [3]. M1 and M3 receptor activation leads to phospholipase C stimulation, resulting in phosphatidylinositol 4,5-bisphosphate hydrolysis and generation of inositol 1,4,5-trisphosphate and diacylglycerol [3]. This pathway activation has been confirmed through use of the phospholipase C inhibitor U73122, which prevented methylecgonine-induced neurotoxicity by 102.6 percent [3].

The inositol 1,4,5-trisphosphate generated through this pathway mobilizes intracellular calcium from endoplasmic reticulum stores, contributing to the observed calcium elevation in responsive cells [3]. This calcium signaling represents a key component of methylecgonine's cellular effects and may contribute to both therapeutic and toxic manifestations depending on the cellular context and concentration.

Neuroprotective Capacity Against Cocaine-Induced Toxicity

Methylecgonine demonstrates significant neuroprotective properties against cocaine-induced lethality, representing a unique pharmacological paradox where a cocaine metabolite provides protection against the parent compound's toxic effects [7]. This neuroprotective capacity appears to result from vasodilatory effects that counteract cocaine's vasoconstrictive and cardiotoxic actions.

Experimental Evidence of Protection

Controlled studies in female ICR Swiss albino mice have demonstrated that pretreatment with methylecgonine at 50 milligrams per kilogram intraperitoneally significantly increases survival following lethal cocaine doses [7]. In these experiments, 9 out of 40 mice pretreated with methylecgonine survived a 126 milligram per kilogram cocaine challenge, compared to only 2 out of 40 control animals, representing a statistically significant improvement in survival (p < 0.05) [7].

The protective effect appears to involve hemodynamic mechanisms rather than direct antagonism of cocaine's neurochemical effects. Methylecgonine does not significantly alter the time to seizure onset (2.0 versus 1.5 minutes) or the median time to death in non-survivors (4.5 versus 4.6 minutes), suggesting that the protective mechanism operates through systemic rather than central nervous system pathways [7].

Mechanism of Neuroprotection

The neuroprotective mechanism of methylecgonine appears to involve several complementary pathways. The primary mechanism involves vasodilatory effects mediated through muscarinic receptor activation, which may counteract cocaine's potent vasoconstrictor actions [7]. This vasodilation could improve cerebral and cardiac perfusion during cocaine intoxication, reducing the risk of ischemic complications.

Additionally, methylecgonine's lack of sodium channel blocking activity may prevent additive cardiac conduction effects that could exacerbate cocaine's cardiotoxicity [1]. Unlike cocaine, which produces significant QRS widening and conduction delays, methylecgonine does not contribute to these potentially fatal arrhythmogenic effects.

The vasodilatory properties of methylecgonine extend beyond acute neuroprotection. Studies suggest that these effects may provide sustained benefits in conditions involving compromised blood flow [7]. The muscarinic-mediated vasodilation appears to be particularly pronounced in cerebral vessels, where M3 receptor activation promotes endothelium-dependent relaxation through nitric oxide pathways.

Clinical Implications of Neuroprotection

The neuroprotective properties of methylecgonine have significant implications for understanding cocaine toxicity and developing potential therapeutic interventions. The finding that a cocaine metabolite provides protection against cocaine toxicity suggests that endogenous protective mechanisms may exist that could be enhanced or exploited therapeutically [7].

The vasodilatory mechanism underlying neuroprotection indicates that methylecgonine or related compounds might serve as antidotes for cocaine overdose. The rapid onset of protection observed in experimental models suggests that such interventions could be clinically relevant in emergency settings [7]. However, the muscarinic effects of methylecgonine itself require careful consideration, as excessive muscarinic stimulation could produce its own adverse effects.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Wikipedia

Methylecgonine

Dates

Last modified: 02-18-2024

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